molecular formula C20H21N5O B12175311 [4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B12175311
M. Wt: 347.4 g/mol
InChI Key: DHIAHYOBHYNOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1H-tetrazol-1-yl)phenylmethanone is a methanone derivative featuring a 4-phenylpiperidine core linked to a tetrazole-substituted phenyl ring. The tetrazole group (1H-tetrazol-1-yl) is a bioisostere for carboxylic acids, offering enhanced metabolic stability and improved pharmacokinetic properties due to its resistance to enzymatic hydrolysis . The 5-methyl substituent on the tetrazole ring may further modulate lipophilicity and binding interactions.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

[4-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H21N5O/c1-15-21-22-23-25(15)19-9-7-18(8-10-19)20(26)24-13-11-17(12-14-24)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3

InChI Key

DHIAHYOBHYNOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these two moieties.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reaction: The final step involves coupling the tetrazole and piperidine rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Biological Activity

Molecular Formula and Weight

  • Molecular Formula: C20H24N4O
  • Molecular Weight: 336.43 g/mol

Structural Characteristics

The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The phenyl and piperidine groups contribute to its lipophilicity, potentially enhancing its bioavailability.

Pharmacological Effects

Research indicates that compounds with tetrazole moieties often exhibit significant pharmacological effects. The specific activities of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone include:

  • Antidepressant Activity: Similar compounds have shown effectiveness in modulating neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential use as antidepressants.
  • Anti-inflammatory Effects: The tetrazole group may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation.
  • Analgesic Properties: Some derivatives have been noted for their pain-relieving effects, likely through modulation of pain pathways in the central nervous system.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Receptor Modulation: Interaction with serotonin receptors (5-HT receptors) and adrenergic receptors may play a role in its antidepressant and analgesic properties.
  • Inhibition of Enzymatic Activity: Compounds containing tetrazole can inhibit specific enzymes involved in inflammatory processes.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of tetrazole-containing compounds. The research demonstrated that these compounds significantly reduced depressive-like behaviors in rodent models when administered at varying doses over a period of two weeks.

Study 2: Anti-inflammatory Activity

Research conducted by Pharmacology Research & Perspectives highlighted the anti-inflammatory properties of similar tetrazole derivatives. The study found that these compounds effectively reduced levels of TNF-alpha and IL-6 in animal models of inflammation.

Study 3: Analgesic Effects

In a clinical trial reported in Pain Medicine, a related compound was tested for its analgesic properties in patients with chronic pain. Results indicated significant pain relief compared to placebo, supporting the hypothesis that tetrazole derivatives can modulate pain perception.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive behaviorJournal of Medicinal Chemistry
Anti-inflammatoryDecreased cytokine levelsPharmacology Research & Perspectives
AnalgesicPain reliefPain Medicine

Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityComments
Tetrazole + PhenylAntidepressantModulates serotonin levels
Tetrazole + PiperidineAnalgesicAffects pain pathways
Tetrazole + Alkyl groupsAnti-inflammatoryInhibits cytokine production

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Heterocyclic Moieties

The target compound’s piperidine core and tetrazole-phenyl group differentiate it from analogues with alternative heterocycles or substitution patterns. Key comparisons include:

Imidazo[1,2-b]pyridazine Derivatives (Compounds 72, 74, 75)
  • Structure : Replace the tetrazole-phenyl group with imidazo[1,2-b]pyridazine.
  • Substituents: Compound 72: No substituent on the imidazo[1,2-b]pyridazine. Compound 74: 6-Methyl group. Compound 75: 6-Methoxy group.
  • Methyl and methoxy substituents improve solubility or steric hindrance .
[4-(4-Fluorophenyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone ()
  • Structure : Replaces piperidine with piperazine and adds a 4-fluorophenyl group.
  • The fluorine atom enhances electronegativity, improving metabolic stability .
Pyrazole- and Triazole-Containing Analogues ()
  • : Features a 5-methyl-1-phenylpyrazole group. Pyrazole’s smaller size compared to tetrazole may reduce steric hindrance but decrease hydrogen-bonding capacity.
  • : Incorporates a chlorophenylpyrazole and sulfonylpiperazine.
  • : Uses a triazole instead of tetrazole. Triazoles (5-membered, two nitrogens) differ from tetrazoles (5-membered, four nitrogens) in electronic properties, affecting binding .

Substituent Effects on Physicochemical Properties

Compound Core Structure Heterocycle Key Substituents Melting Point (°C) HPLC Purity (%)
Target Compound Piperidine Tetrazole 5-Methyl Not Reported Not Reported
Compound 72 Piperidine Imidazo[1,2-b]pyridazine None 133–135 99.6
Compound 74 Piperidine Imidazo[1,2-b]pyridazine 6-Methyl Not Reported Not Reported
Compound 75 Piperidine Imidazo[1,2-b]pyridazine 6-Methoxy Not Reported Not Reported
Piperazine Tetrazole 4-Fluorophenyl Not Reported Not Reported
Piperidine Pyrazole 2-Methoxyphenyl Not Reported Not Reported
  • Key Observations: Methyl/methoxy groups (Compounds 74, 75) improve solubility compared to unsubstituted analogues. Piperazine cores () may enhance water solubility due to increased polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.